2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Description
The compound 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE is a complex organic molecule that features a combination of benzofuran, triazole, and benzodiazole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds.
Properties
Molecular Formula |
C20H16N6O3S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C20H16N6O3S/c1-26-18(16-8-11-4-2-3-5-15(11)29-16)24-25-20(26)30-10-17(27)21-12-6-7-13-14(9-12)23-19(28)22-13/h2-9H,10H2,1H3,(H,21,27)(H2,22,23,28) |
InChI Key |
AHXFJDVVSBGXPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)NC(=O)N3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran moiety can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction, often referred to as the “click” reaction, which is known for its high yield and specificity . The final step usually involves the coupling of the benzofuran and triazole intermediates with the benzodiazole derivative under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various N-substituted benzodiazole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets. The benzofuran moiety is known to intercalate with DNA, thereby inhibiting the replication of cancer cells . The triazole ring can bind to the active site of enzymes, inhibiting their activity . The benzodiazole moiety can interact with GABA receptors, potentially leading to sedative effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Benzofuran derivatives
- Thiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is the unique combination of benzofuran, triazole, and benzodiazole moieties, which endows it with a broad spectrum of biological activities. This makes it a versatile candidate for drug development and other scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
